3-Ethoxy-4-hydroxybenzaldehyde
Overview
Description
This colorless solid consists of a benzene ring with hydroxyl, ethoxy, and formyl groups on the 4, 3, and 1 positions, respectively . It is a homologue of vanillin, differing by the presence of an ethoxy group instead of a methoxy group. Ethylvanillin is widely used as a flavoring agent due to its potent vanilla aroma, which is approximately three times stronger than that of vanillin .
Mechanism of Action
Target of Action
Ethyl vanillin, a derivative of vanillin, is known to interact with various biological targets. It has been reported to exhibit antioxidant properties, acting as a potent scavenger of reactive oxygen species (ROS) . Ethyl vanillin also affects the expression levels of neuropeptide Y (NPY) and pro-opiomelanocortin (POMC) mRNA in the hypothalamus, which play a key role in appetite control .
Mode of Action
The mode of action of ethyl vanillin involves its interaction with its targets leading to various changes. For instance, it operates by self-dimerization contributing to high reaction stoichiometry in antioxidant assays . In neuroblastoma cells, pre-treatment with vanillin was able to decrease p-JNK, p-P38, and p-ERK levels, cyt-C release, caspases 3, 8, and 9 activation, as well as down- and up-regulate Bax/Bcl-2, respectively .
Biochemical Pathways
Ethyl vanillin affects several biochemical pathways. It has been reported to cause mitochondrial dysfunction and trigger oxidative stress, significantly reducing the growth of certain organisms . Moreover, it is probably metabolized to glucuroethyl vanillin and ethyl vanillic acid, of which some is conjugated with glucuronic and sulfuric acids .
Pharmacokinetics
Upon oral administration, ethyl vanillin exhibits rapid absorption, with peak plasma radioactivity attained within 2 hours post-dosing . Its elimination predominantly transpires via urinary excretion, with over 94% of the administered dose excreted within 24 hours and more than 99% excreted within 5 days . Ethyl vanillin’s pharmacokinetics involve metabolic conversion to ethyl vanillic acid, with glucuronide and sulfate conjugates being the predominant metabolites in both animals and humans .
Result of Action
The action of ethyl vanillin results in various molecular and cellular effects. Its antioxidant activity helps in scavenging ROS, thereby protecting cells from oxidative damage . It also exhibits neuroprotective effects on multiple neurological disorders and neuropathophysiological conditions .
Action Environment
The action of ethyl vanillin can be influenced by environmental factors. For instance, the utilization of synthesized vanillin, including ethyl vanillin, is subject to strict limitations in the food and pharmaceutical sectors under UK and EU regulations, being classified as an artificial substance . Therefore, the action, efficacy, and stability of ethyl vanillin can be affected by regulatory and environmental conditions.
Biochemical Analysis
Biochemical Properties
Ethyl vanillin interacts with various enzymes, proteins, and other biomolecules. It has been found to exert antioxidant effects . The antioxidant activity of ethyl vanillin was much stronger than that of vanillin in the oxidative hemolysis inhibition assay .
Cellular Effects
Ethyl vanillin has been shown to induce cellular stress responses in HK-2 cells . It has also been found to have protective effects against Aβ-induced neurotoxicity in PC12 cells . Ethyl vanillin influences cell function by modulating oxidative stress and apoptosis .
Molecular Mechanism
The molecular formula of ethyl vanillin is C9H10O3 . It features a benzene ring substituted with a formyl group, a hydroxyl group, and an ethoxy group . Ethyl vanillin is produced from guaiacol and glyoxylic acid . It exerts its effects at the molecular level through various interactions with biomolecules and potential enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Ethyl vanillin has been shown to have temporal effects in laboratory settings. For instance, it has been found to exert antioxidant effects over time . Information on the product’s stability, degradation, and long-term effects on cellular function has been observed in in vitro studies .
Dosage Effects in Animal Models
While specific studies on ethyl vanillin’s dosage effects in animal models are limited, vanillin, a related compound, has been found to be safe even at a high concentration of 300 mg/kg and did not exhibit any toxic effect on kidney, liver, blood cells .
Metabolic Pathways
The metabolic pathways of ethyl vanillin involve the reaction of guaiacol with glyoxylic acid . This reaction yields vanillin, which is further ethylated to produce ethyl vanillin .
Transport and Distribution
Ethyl vanillin is rapidly absorbed and peak plasma radioactivity occurs within 2 h after dosing at all dose levels, falling rapidly to undetectable levels within 96 h . This suggests that ethyl vanillin is quickly transported and distributed within cells and tissues.
Subcellular Localization
While specific studies on the subcellular localization of ethyl vanillin are limited, the key enzyme of vanillin biosynthesis, VpVAN, is localized within chloroplasts and re-differentiated chloroplasts termed phenyloplasts . This suggests that ethyl vanillin may also be localized within similar subcellular compartments.
Preparation Methods
Ethylvanillin is synthesized from catechol through a multi-step process:
Ethylation: Catechol is ethylated to produce guaethol.
Condensation: Guaethol undergoes condensation with glyoxylic acid to form a mandelic acid derivative.
Oxidation and Decarboxylation: The mandelic acid derivative is then oxidized and decarboxylated to yield ethylvanillin.
Industrial production of ethylvanillin typically involves these steps under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethylvanillin undergoes various chemical reactions, including:
Oxidation: Ethylvanillin can be oxidized to form ethylvanillic acid.
Reduction: Reduction of ethylvanillin can yield ethylvanillyl alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethylvanillin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in analytical chemistry.
Comparison with Similar Compounds
Ethylvanillin is often compared with vanillin (4-hydroxy-3-methoxybenzaldehyde) and other similar compounds:
Methylvanillin: Another homologue of vanillin, methylvanillin, has a methoxy group instead of an ethoxy group, resulting in a different aroma profile.
Ethylvanillin’s unique properties, such as its stronger aroma and different chemical reactivity, make it a valuable compound in various applications.
Biological Activity
3-Ethoxy-4-hydroxybenzaldehyde, also known as ethyl vanillin, is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C9H10O3
- Molecular Weight : 166.18 g/mol
- CAS Number : 121-32-4
- IUPAC Name : this compound
1. Antioxidant Properties
This compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. This property is attributed to its ability to scavenge free radicals, thereby protecting cellular components from damage.
2. Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines and reduce inflammation in various models, making it a candidate for treating inflammatory diseases .
3. Antinociceptive Activity
Studies have demonstrated that this compound can alleviate pain responses in animal models, suggesting its potential use as an analgesic agent . This activity may be linked to its modulation of pain pathways and reduction of inflammatory mediators.
4. Anti-angiogenic Effects
The compound has also been reported to exhibit anti-angiogenic properties, inhibiting the formation of new blood vessels. This is particularly relevant in cancer therapy, where tumor growth is often dependent on angiogenesis .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of NF-kB Pathway : This pathway is critical in regulating immune response and inflammation. The compound has been shown to inhibit NF-kB activation, leading to reduced expression of inflammatory mediators.
- Modulation of Cytokine Release : It influences the secretion of various cytokines such as IL-1β, IL-6, and TNF-alpha, which play pivotal roles in inflammation and immune responses .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of esters derived from this compound against several pathogenic fungi (e.g., Rhizoctonia bataticola, Fusarium udum). Results indicated that these derivatives exhibited significant antifungal activity, suggesting potential applications in food preservation and medical treatments .
Case Study 2: Cytotoxicity Assessment
In vitro studies using Raji cells (a human Burkitt's lymphoma cell line) demonstrated that exposure to this compound resulted in reduced cell viability and increased apoptosis rates. This suggests a potential role for the compound in cancer therapeutics by targeting malignant cells while sparing normal cells .
Data Tables
Properties
IUPAC Name |
3-ethoxy-4-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOQJANXLMLOSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Record name | ETHYL VANILLIN | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021968 | |
Record name | 3-Ethoxy-4-hydroxybenzaldehyde | |
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Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl vanillin appears as colorless crystals. More intense vanilla odor and taste than vanillin. (NTP, 1992), Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Colorless, white, or slightly yellow solid with an intense vanilla odor; [HSDB] White crystalline powder; [MSDSonline], Solid, colourless or slightly yellow crystal flakes with an intense vanilla odour | |
Record name | ETHYL VANILLIN | |
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Record name | Benzaldehyde, 3-ethoxy-4-hydroxy- | |
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Record name | Ethyl vanillin | |
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Record name | Ethyl vanillin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/776/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
285 °C, 285.00 to 294.00 °C. @ 760.00 mm Hg | |
Record name | ETHYL VANILLIN | |
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Record name | Ethyl vanillin | |
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Flash Point |
145 °C (293 °F) - closed cup | |
Record name | ETHYL VANILLIN | |
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Solubility |
Slightly soluble (NTP, 1992), In water, 2,822 mg/L at 25 °C, Slightly soluble in water (1 g in 100 mL at 50 °C), Soluble in ethanol, ether, benzene, chloroform, Freely soluble in ... solutions of alkali hydroxides; soluble in glycerol, propylene glycol, Solubility in 95% alcohol about 1 g/2 mL, 2.82 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, very soluble (1g in 2ml) (in ethanol) | |
Record name | ETHYL VANILLIN | |
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Record name | ETHYL VANILLIN | |
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Record name | Ethyl vanillin | |
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Record name | Ethyl vanillin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/776/ | |
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Vapor Pressure |
0.0000104 [mmHg], 1.04X10-5 mm Hg at 25 °C | |
Record name | Ethyl vanillin | |
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Color/Form |
Fine, crystalline needles, White or slightly yellowish crystals, Colorless flakes | |
CAS No. |
121-32-4 | |
Record name | ETHYL VANILLIN | |
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Melting Point |
171 to 172 °F (NTP, 1992), 76.7 °C, 76 - 78 °C | |
Record name | ETHYL VANILLIN | |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.